![molecular formula C15H18ClN5O B2399075 1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea CAS No. 1448060-25-0](/img/structure/B2399075.png)

1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a urea derivative, which contains a pyrimidine ring and a chlorophenyl group. Urea derivatives are known for their wide range of applications in medicinal chemistry .

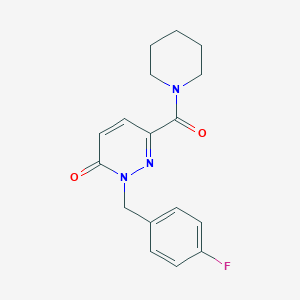

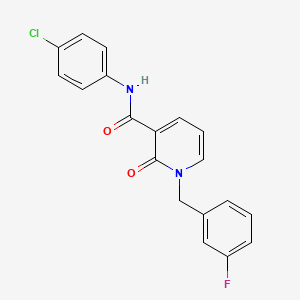

Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with a chlorine substituent. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions it is subjected to. Urea derivatives can participate in a variety of reactions due to the presence of the urea functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Discovery and Receptor Agonism

The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, closely related to the chemical structure , was identified as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen. This discovery highlights the potential of structurally similar compounds in receptor agonism, where they could serve as pharmacological research tools or lead compounds for drug development due to their selectivity and nonpeptidic drug-like properties (Croston et al., 2002).

Heterocyclic Compound Formation

Research on N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea, which shares a urea component with the target compound, demonstrated its utility in synthesizing a variety of heterocyclic compounds. This includes the formation of imidazolidinone, triazinone, and pyrimidinone derivatives through cyclization reactions with different acceptor molecules, followed by desilylation. This capability signifies the broader chemical utility of urea derivatives in creating complex heterocycles for various scientific applications (Matsuda, Yamamoto, & Ishii, 1976).

Spectroscopic and Complexation Studies

Cyclic urea adducts of triphenyl-tin and -lead halides, involving compounds like 1,3-dimethyl-2-imidazolidinone (DMEU) and 1,3-di-methyl-3,4,5,6-tetrahydro-2(IH)-pyrimidinone (DMPU), were prepared and characterized. These studies, which focus on the spectroscopic analysis and interaction dynamics of urea derivatives, shed light on the bonding characteristics and potential for forming complexes with metal halides, impacting areas such as material science and coordination chemistry (Aitken & Onyszchuk, 1985).

Herbicidal Activity and Carotenoid Biosynthesis Inhibition

Substituted phenyltetrahydropyrimidinones, or cyclic ureas, were identified as chlorosis-inducing preemergence herbicides that inhibit carotenoid biosynthesis at the phytoene desaturase step. This indicates the potential of certain urea derivatives in agricultural sciences, particularly in developing new herbicides that target specific pathways in weed species to prevent their growth without harming crops (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c1-9-13(10(2)18-14(17-9)21(3)4)20-15(22)19-12-7-5-6-11(16)8-12/h5-8H,1-4H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGLYSMVDMRDIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2398995.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)

![1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2398999.png)

![5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2399001.png)

![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)

![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2399013.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)